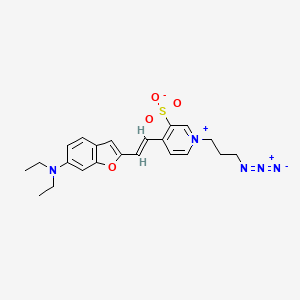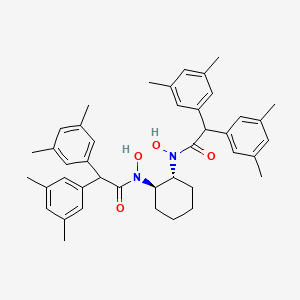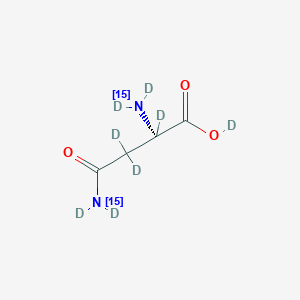
Cyclopentanol(1-13c)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopentanol(1-13C) is a stable isotope-labeled compound where the carbon-13 isotope is incorporated at the first carbon position of cyclopentanol. Cyclopentanol itself is a five-membered ring alcohol with the molecular formula C₅H₁₀O. The incorporation of carbon-13 makes it particularly useful in various scientific studies, including nuclear magnetic resonance (NMR) spectroscopy, due to its distinct isotopic signature.
准备方法
Synthetic Routes and Reaction Conditions: Cyclopentanol(1-13C) can be synthesized through several methods. One common approach involves the reduction of cyclopentanone(1-13C) using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction typically occurs under mild conditions, often in an alcohol solvent like methanol or ethanol, at room temperature.
Industrial Production Methods: Industrial production of cyclopentanol(1-13C) often involves the isotopic labeling of cyclopentane followed by oxidation to cyclopentanone and subsequent reduction to cyclopentanol. This multi-step process ensures high isotopic purity and yield, making it suitable for large-scale applications.
Types of Reactions:
Oxidation: Cyclopentanol(1-13C) can be oxidized to cyclopentanone(1-13C) using oxidizing agents such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).
Reduction: The compound can be reduced back to cyclopentane(1-13C) using strong reducing agents like lithium aluminum hydride.
Substitution: Cyclopentanol(1-13C) can undergo substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl₂).
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in pyridine, phosphorus tribromide (PBr₃) in dichloromethane.
Major Products:
Oxidation: Cyclopentanone(1-13C)
Reduction: Cyclopentane(1-13C)
Substitution: Cyclopentyl chloride(1-13C), cyclopentyl bromide(1-13C)
科学研究应用
Cyclopentanol(1-13C) is widely used in various fields of scientific research:
Chemistry: Utilized in NMR spectroscopy to study molecular structures and dynamics due to the distinct carbon-13 signal.
Biology: Employed in metabolic studies to trace the incorporation and transformation of labeled carbon atoms in biological systems.
Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of drugs containing cyclopentanol moieties.
Industry: Applied in the synthesis of labeled compounds for research and development, particularly in the pharmaceutical industry.
作用机制
The mechanism by which cyclopentanol(1-13C) exerts its effects is primarily through its participation in chemical reactions where the carbon-13 isotope acts as a tracer. This allows researchers to follow the pathway of the compound in various reactions and systems. The molecular targets and pathways involved depend on the specific application, such as metabolic pathways in biological studies or reaction mechanisms in chemical research.
相似化合物的比较
Cyclopentanol(1-13C) can be compared with other isotopically labeled alcohols, such as:
Cyclohexanol(1-13C): A six-membered ring alcohol with similar applications in NMR spectroscopy and metabolic studies.
Methanol(13C): A simple one-carbon alcohol used extensively in tracing studies.
Ethanol(1-13C): A two-carbon alcohol used in metabolic and pharmacokinetic studies.
Uniqueness: Cyclopentanol(1-13C) is unique due to its five-membered ring structure, which imparts different chemical and physical properties compared to linear or six-membered ring alcohols. This makes it particularly useful in studies where ring strain and conformational dynamics are of interest.
属性
分子式 |
C5H10O |
|---|---|
分子量 |
87.12 g/mol |
IUPAC 名称 |
(113C)cyclopentanol |
InChI |
InChI=1S/C5H10O/c6-5-3-1-2-4-5/h5-6H,1-4H2/i5+1 |
InChI 键 |
XCIXKGXIYUWCLL-HOSYLAQJSA-N |
手性 SMILES |
C1CC[13CH](C1)O |
规范 SMILES |
C1CCC(C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(3,5-dihydroxy-1,2,4-triazin-6-yl)acetohydrazide](/img/structure/B12057161.png)
![[1-[2-Bis(3,5-dimethylphenyl)phosphaniumylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphanium;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium(2+)](/img/structure/B12057172.png)


![N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(perfluoropyridin-4-yl)-1,5-dioxaspiro[5.5]undec-2-en-2-olate](/img/structure/B12057180.png)





![[2-methoxy-4-[(E)-[[2-(3-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12057240.png)


